1-(3,4-Dimethoxybenzyl)-4-(pentan-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-DIMETHOXYBENZYL)-4-(1-ETHYLPROPYL)PIPERAZINE is a synthetic organic compound belonging to the piperazine class This compound is characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and a piperazine ring substituted with an ethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIMETHOXYBENZYL)-4-(1-ETHYLPROPYL)PIPERAZINE typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzyl chloride, is reacted with piperazine in the presence of a base such as potassium carbonate to form the intermediate 1-(3,4-dimethoxybenzyl)piperazine.
Alkylation: The intermediate is then alkylated with 1-bromo-1-ethylpropane under basic conditions to yield the final product, 1-(3,4-DIMETHOXYBENZYL)-4-(1-ETHYLPROPYL)PIPERAZINE.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIMETHOXYBENZYL)-4-(1-ETHYLPROPYL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 1-(3,4-dimethoxybenzyl)-4-(1-ethylpropyl)piperidine.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-(3,4-DIMETHOXYBENZYL)-4-(1-ETHYLPROPYL)PIPERAZINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHOXYBENZYL)-4-(1-ETHYLPROPYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-DIMETHOXYBENZYL)-4-(1-METHYLPROPYL)PIPERAZINE: Similar structure but with a methylpropyl group instead of an ethylpropyl group.
1-(3,4-DIMETHOXYBENZYL)-4-(1-ETHYLPROPYL)PIPERIDINE: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
1-(3,4-DIMETHOXYBENZYL)-4-(1-ETHYLPROPYL)PIPERAZINE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C18H30N2O2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-pentan-3-ylpiperazine |
InChI |
InChI=1S/C18H30N2O2/c1-5-16(6-2)20-11-9-19(10-12-20)14-15-7-8-17(21-3)18(13-15)22-4/h7-8,13,16H,5-6,9-12,14H2,1-4H3 |
InChI Key |
LFAOXUSHKAORMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.